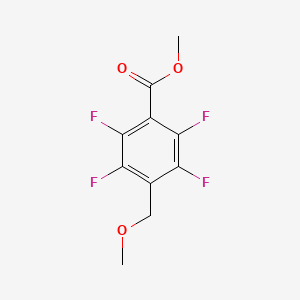
Methyl 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoate is a fluorinated aromatic ester. This compound is characterized by the presence of four fluorine atoms and a methoxymethyl group attached to the benzene ring, making it a highly fluorinated derivative of benzoic acid. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoate typically involves the esterification of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Reduction: 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol.
Hydrolysis: 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoic acid and methanol.
Scientific Research Applications
Methyl 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with improved thermal and chemical resistance.
Mechanism of Action
The mechanism of action of methyl 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoate is primarily influenced by the presence of fluorine atoms, which can alter the electronic distribution within the molecule. This can affect its reactivity and interaction with biological targets. The compound may interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl alcohol
- 2,3,5,6-Tetrafluoro-4-methoxybenzyl alcohol
- 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid
Uniqueness
Methyl 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoate is unique due to its ester functional group, which imparts different chemical reactivity compared to its alcohol and acid counterparts. The ester group can undergo hydrolysis and reduction reactions, providing a versatile platform for further chemical modifications. Additionally, the presence of four fluorine atoms enhances its stability and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62172-91-2 |
|---|---|
Molecular Formula |
C10H8F4O3 |
Molecular Weight |
252.16 g/mol |
IUPAC Name |
methyl 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoate |
InChI |
InChI=1S/C10H8F4O3/c1-16-3-4-6(11)8(13)5(10(15)17-2)9(14)7(4)12/h3H2,1-2H3 |
InChI Key |
XFKJMUMELCMHQE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=C(C(=C1F)F)C(=O)OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















